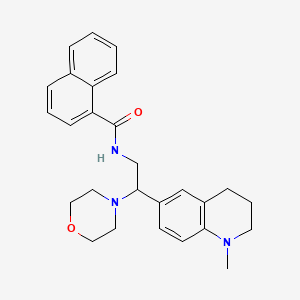
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-1-naphthamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-1-naphthamide (CAS Number: 946311-74-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O. The compound has a molecular weight of 322.4 g/mol. Its structure features a naphthamide core linked to a tetrahydroquinoline moiety through a morpholinoethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 946311-74-6 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways.
- Neuroprotective Properties : There is evidence that it can protect neuronal cells from apoptosis induced by various stressors.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotection : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant neuroprotective effects in models of neurodegenerative diseases. It was found to inhibit neuronal cell death induced by excitotoxicity and oxidative stress .
- Anti-inflammatory Activity : In vitro experiments indicated that this compound effectively reduced the levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
- Antioxidant Potential : Research highlighted its ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models exposed to oxidative stress .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29-13-5-8-21-18-22(11-12-25(21)29)26(30-14-16-32-17-15-30)19-28-27(31)24-10-4-7-20-6-2-3-9-23(20)24/h2-4,6-7,9-12,18,26H,5,8,13-17,19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLIOJXTZYWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














